N-(2,5-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound with potential applications in medicinal chemistry and pharmacology. It features a unique structural configuration that includes a pyrimidine moiety linked to a dimethylphenyl group through a sulfanyl and acetamide functional group. This compound is classified within the broader category of organic compounds, specifically as an acetamide derivative due to the presence of the acetamide functional group.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemDiv, which provide detailed specifications and availability for research purposes. Its classification falls under the category of sulfanyl-substituted acetamides, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of N-(2,5-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the reaction of 2-(pyrimidin-2-ylsulfanyl)acetic acid derivatives with 2,5-dimethylphenylamine. The following methods are commonly employed:
The molecular structure of N-(2,5-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can be depicted using its molecular formula . Key structural features include:
Cc1ccc(C)c(c1)NC(CSc1nccc(c2cccc(c2)OC(F)F)n1)=O
.Property | Value |
---|---|
Molecular Formula | C13H15N3OS |
Molecular Weight | 247.35 g/mol |
LogP | 4.205 |
Polar Surface Area | 46.477 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
N-(2,5-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(2,5-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide primarily involves its interaction with biological targets such as enzymes or receptors:
N-(2,5-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: